

An In-depth Technical Guide to the Mechanism of Photoinitiation by 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzoylbiphenyl

Cat. No.: B106861

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylbiphenyl (4-BBP), also known by the trade name Photoinitiator PBZ, is a highly efficient, solid-grade free-radical photoinitiator.^[1] As a derivative of benzophenone, it possesses unique photophysical properties owing to its extended aromatic ring system, making it invaluable in various industrial and research applications.^[2] Primarily, it is employed in UV curable coatings, inks, and adhesives to initiate rapid polymerization upon exposure to ultraviolet light.^[3] Beyond its role in polymer science, 4-BBP serves as a critical pharmaceutical intermediate in the synthesis of complex organic molecules, including the antifungal drug bifonazole.^[4]

This technical guide provides a comprehensive overview of the photoinitiation mechanism of **4-Benzoylbiphenyl**. It details the fundamental photochemical processes, presents key physicochemical and photophysical data, outlines experimental protocols for its characterization, and illustrates the core mechanisms through detailed diagrams. This document is intended to serve as a critical resource for researchers and professionals working in photochemistry, polymer science, and pharmaceutical development.

Physicochemical Properties of 4-Benzoylbiphenyl

4-Benzoylbiphenyl is a white to off-white crystalline powder that is soluble in many common organic solvents but insoluble in water.^{[4][5]} Its fundamental properties are summarized in the

table below.

Property	Value	Reference(s)
Chemical Name	([1,1'-Biphenyl]-4-yl) (phenyl)methanone	[6]
Synonyms	4-Phenylbenzophenone, Photoinitiator PBZ	[5][6]
CAS Number	2128-93-0	[7]
Molecular Formula	C ₁₉ H ₁₄ O	[1]
Molecular Weight	258.31 g/mol	[1][7]
Appearance	White or almost white crystalline powder	[5]
Melting Point	99-101 °C	[1][5]
Boiling Point	419-420 °C	[1]
UV Absorption Maximum (λ _{max})	~248 nm	[5]

The Photoinitiation Mechanism

4-Benzoylbiphenyl functions as a Type II photoinitiator. This classification means it operates via a bimolecular process where the excited photoinitiator molecule interacts with a second molecule, known as a co-initiator or synergist, to generate the free radicals that initiate polymerization. The most common co-initiators for benzophenone-type systems are tertiary amines.

The mechanism proceeds through the following key steps:

Step 1: Photoexcitation (S₀ → S₁) Upon absorption of UV radiation, the 4-BBP molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). The extended aromatic system gives it valuable photophysical properties for this process.[2]

Step 2: Intersystem Crossing ($S_1 \rightarrow T_1$) The excited singlet state is very short-lived and undergoes an efficient, spin-forbidden transition known as intersystem crossing (ISC) to a more stable, longer-lived triplet state (T_1). This step is highly efficient for benzophenone and its derivatives, with quantum yields approaching unity.[8] The triplet state has a diradical nature (n,π^*), making it highly reactive.

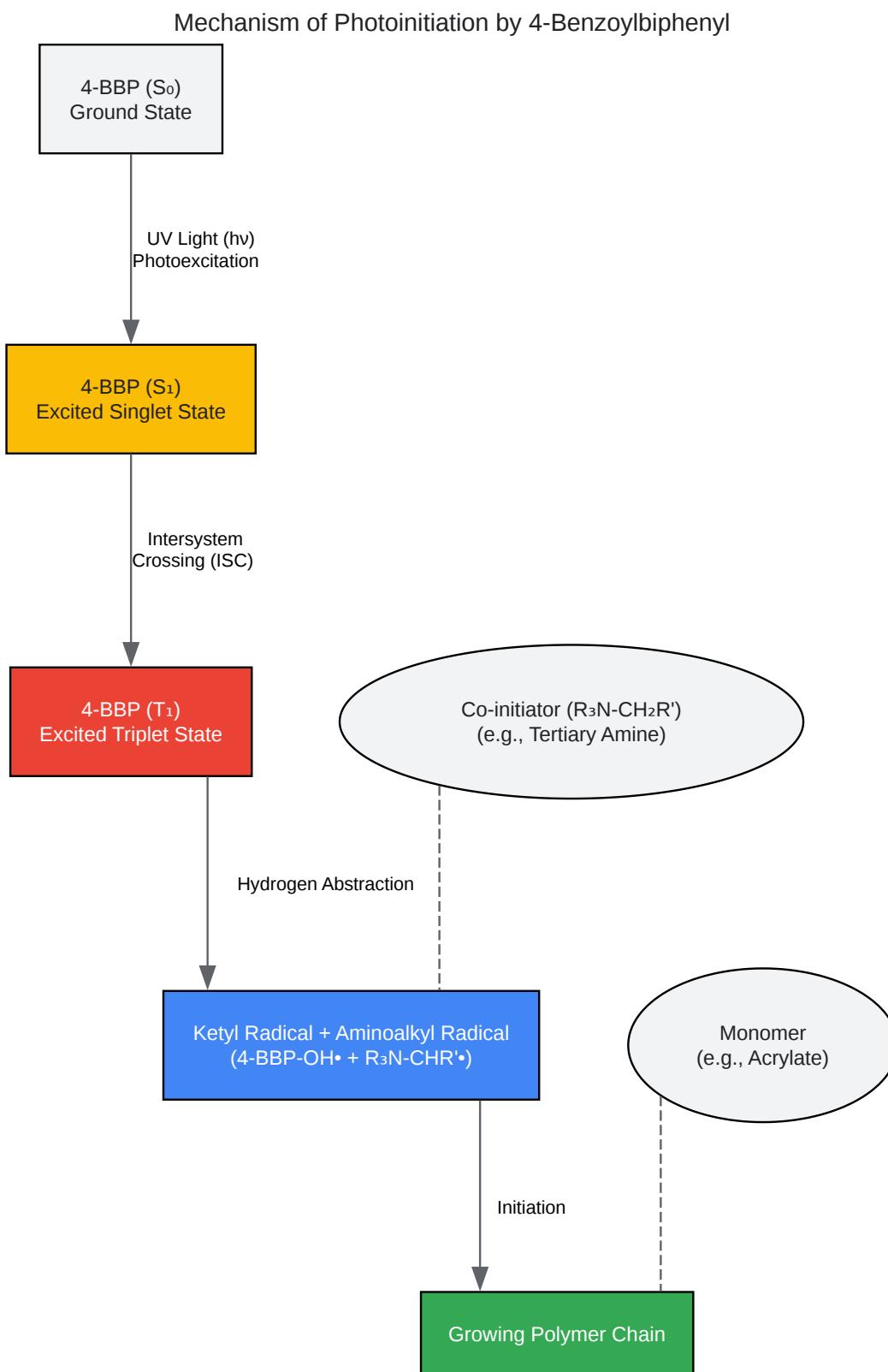
Step 3: Hydrogen Abstraction The excited triplet state (4-BBP (T_1)) is a potent hydrogen abstractor. It reacts with a hydrogen donor, typically a tertiary amine co-initiator (e.g., N-methyldiethanolamine or ethyl 4-(dimethylamino)benzoate), by abstracting a hydrogen atom from the carbon alpha to the nitrogen atom.[9][10]

Step 4: Generation of Initiating Radicals This hydrogen abstraction event results in the formation of two distinct radical species:

- A ketyl radical derived from the 4-BBP molecule.
- An aminoalkyl radical derived from the co-initiator.

Step 5: Polymerization Initiation While the ketyl radical is relatively stable and less reactive, the aminoalkyl radical is highly reactive. It is this aminoalkyl radical that primarily initiates the polymerization process by attacking the double bond of a monomer (e.g., an acrylate), starting the propagation of the polymer chain.

The overall photochemical process is depicted in the diagram below.



[Click to download full resolution via product page](#)

Caption: The Type II photoinitiation pathway of **4-Benzoylbiphenyl**.

Quantitative Photochemical Data

Precise photophysical data for **4-Benzoylbiphenyl** are not readily available in the cited literature. However, as a close structural and functional analog, the data for its parent compound, benzophenone, provide a reliable benchmark for its expected photochemical behavior.

Parameter	Symbol	Typical Value (for Benzophenone)	Reference(s)
Triplet State Energy	E_T	~69 kcal/mol	[11]
Triplet Quantum Yield	Φ_T	~1.0 (in non-polar solvents)	[8]
Intersystem Crossing (ISC) Rate	k_{isc}	$> 5 \times 10^9 \text{ s}^{-1}$ (sub-200 fs)	[8]
H-abstraction Rate Constant (from TEA)	k_H	$\sim 2 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$ (in Benzene)	[9] [12]

Note: TEA = Triethylamine. The hydrogen abstraction rate constant is highly dependent on the specific amine co-initiator and solvent used.

Key Experimental Protocols

Characterizing a photoinitiator involves several key analytical techniques. The following sections provide detailed methodologies for the essential experiments.

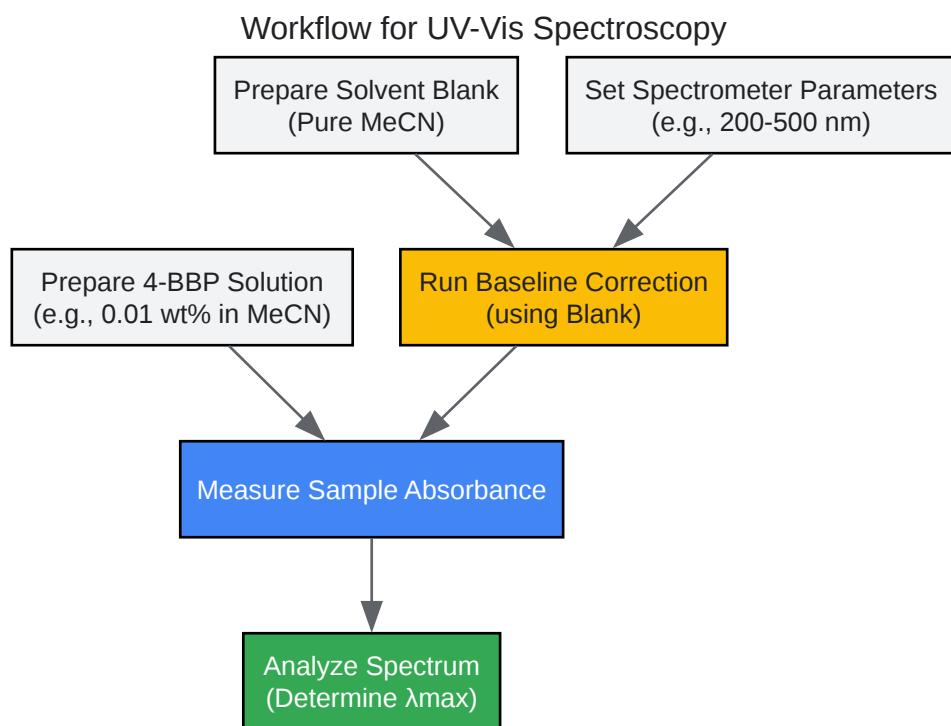
Characterization by UV-Vis Spectroscopy

This protocol determines the light absorption characteristics of 4-BBP, which is crucial for matching the photoinitiator with a suitable UV light source.

Methodology:

- **Solution Preparation:** Prepare a stock solution of 4-BBP in a UV-transparent solvent (e.g., spectrophotometric grade acetonitrile or methanol) at a known concentration (e.g., 0.01 wt%).[\[8\]](#)

- Blank Sample: Fill a clean quartz cuvette with the pure solvent to be used as a blank reference.
- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize. Set the desired wavelength scan range (e.g., 200 nm to 500 nm).
- Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.
- Sample Measurement: Replace the blank with a cuvette containing the 4-BBP solution. Ensure the cuvette is correctly aligned in the light path.
- Data Acquisition: Run the scan to acquire the absorbance spectrum.
- Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and determine the molar extinction coefficient (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is absorbance, c is concentration, and l is the cuvette path length.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for UV-Vis absorption analysis.

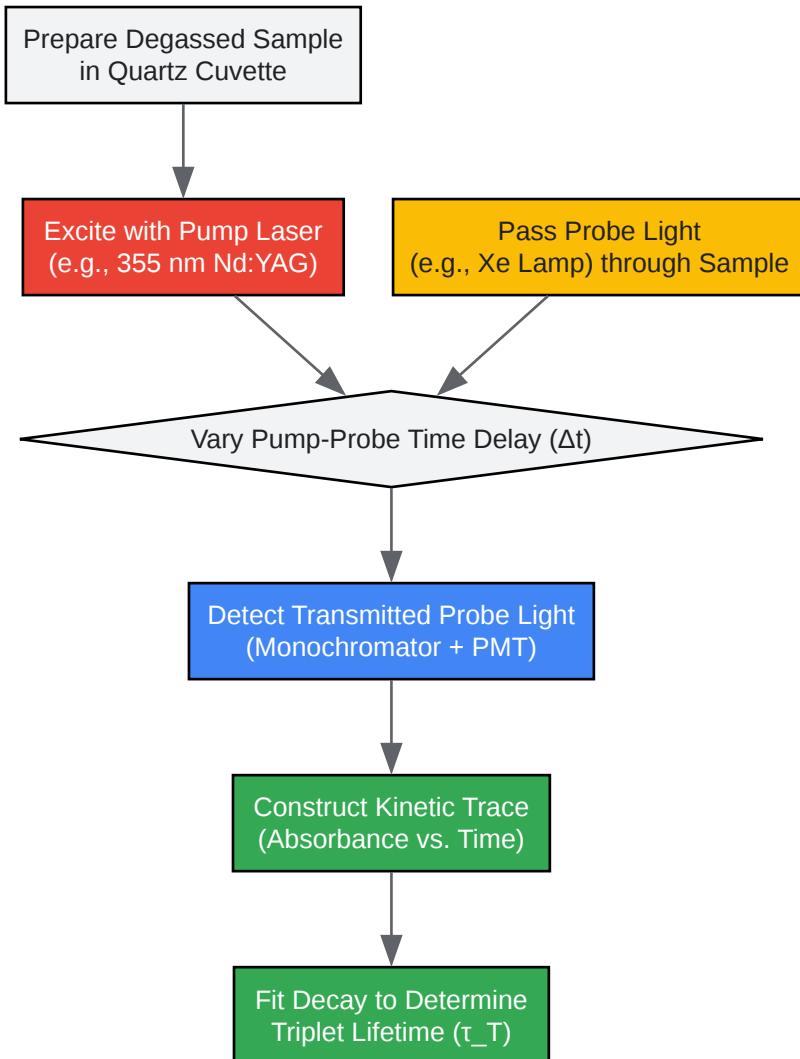
Investigation of Excited States via Nanosecond Transient Absorption (ns-TA) Spectroscopy

ns-TA spectroscopy is a powerful pump-probe technique used to directly observe the transient triplet state of 4-BBP and measure its lifetime.

Methodology:

- **Sample Preparation:** Prepare a dilute, degassed solution of 4-BBP in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. Degassing (e.g., by purging with N₂ or Ar) is critical to prevent quenching of the triplet state by molecular oxygen.
- **Instrument Setup:** The setup consists of a high-energy pulsed laser (the "pump," e.g., a Nd:YAG laser at 355 nm) and a broad-spectrum analysis light (the "probe," e.g., a high-intensity xenon lamp).
- **Excitation (Pump):** The sample is irradiated with a short, high-intensity laser pulse (pump), which excites the 4-BBP molecules to their singlet and subsequently triplet states.
- **Probing:** At a controlled time delay after the pump pulse, the probe light passes through the sample. The excited triplet state will absorb some of this probe light at specific wavelengths (for benzophenone, the T₁ → T_n absorption is strong around 530 nm).
- **Detection:** The transmitted probe light is passed through a monochromator to select a specific wavelength and is detected by a fast detector (e.g., a photomultiplier tube).
- **Kinetic Trace:** By varying the time delay between the pump and probe pulses, a kinetic trace of the triplet state's absorbance decay is constructed.
- **Analysis:** The decay trace is fitted to an exponential function to determine the triplet state lifetime (τ_T). By repeating the measurement at different probe wavelengths, a full transient absorption spectrum can be constructed.

Workflow for ns-Transient Absorption Spectroscopy

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ns-TA spectroscopy.

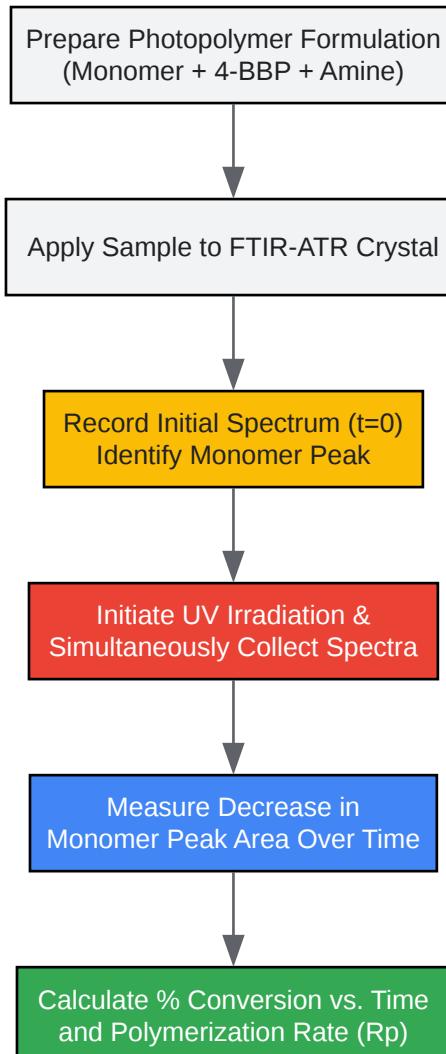
Monitoring Photopolymerization Kinetics using Real-Time FTIR

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to monitor the kinetics of photopolymerization by tracking the disappearance of monomer functional groups.

Methodology:

- Formulation Preparation: Prepare a liquid formulation containing the monomer (e.g., an acrylate), 4-BBP (e.g., 2-5% w/w), and a tertiary amine co-initiator.
- Sample Application: Place a small drop of the formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. If desired, a thin film of a specific thickness can be created.
- Initial Spectrum: Record an initial IR spectrum of the liquid formulation before UV exposure. Identify the characteristic absorption peak of the reactive functional group (e.g., the acrylate C=C double bond wag at $\sim 810\text{ cm}^{-1}$ or twist at $\sim 1410\text{ cm}^{-1}$).
- Photoinitiation: While continuously collecting FTIR spectra, expose the sample to a UV light source of a specific wavelength and intensity.
- Real-Time Monitoring: The instrument records a series of spectra over time. The decrease in the area of the characteristic monomer peak is directly proportional to the degree of polymerization (conversion).
- Data Analysis: Plot the percentage conversion of the functional group versus time. The conversion (C) can be calculated using the formula: $C(t) = [1 - (A_t / A_0)] * 100\%$, where A_0 is the initial peak area and A_t is the peak area at time t. The rate of polymerization (R_p) can be determined from the slope of this curve.

Workflow for Real-Time FTIR Monitoring

[Click to download full resolution via product page](#)

Caption: Experimental workflow for photopolymerization kinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzoylbiphenyl | 2128-93-0 [chemicalbook.com]

- 2. nbinno.com [nbino.com]
- 3. CAS 2128-93-0: 4-Phenylbenzophenone | CymitQuimica [cymitquimica.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Properties of 4-Benzoylbiphenyl (Photoinitiator PBZ), CAS 2128-93-0 [sellchems.com]
- 6. 4-Benzoylbiphenyl | C19H14O | CID 75040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Benzoylbiphenyl 99 2128-93-0 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrogen atom abstraction reactions from tertiary amines by benzyloxy and cumyloxy radicals: influence of structure on the rate-determining formation of a hydrogen-bonded prereaction complex [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen atom abstraction reactions from tertiary amines by benzyloxy and cumyloxy radicals: Influence of structure on the rate-determining formation of a hydrogen-bonded prereaction complex - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 11. mdpi.com [mdpi.com]
- 12. Hydrogen atom abstraction selectivity in the reactions of alkylamines with the benzyloxy and cumyloxy radicals. the importance of structure and of substrate radical hydrogen bonding - Archives des publications du CNRC - Canada.ca [nrc-publications.canada.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Photoinitiation by 4-Benzoylbiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106861#mechanism-of-photoinitiation-by-4-benzoylbiphenyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com